molecular formula C10H8O3 B602384 2-(Benzofuran-5-YL)acetic acid CAS No. 142935-60-2

2-(Benzofuran-5-YL)acetic acid

Cat. No. B602384
M. Wt: 176.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662824B2

Procedure details

To the solution of (2,3-dihydro-benzofuran-5-yl)-acetic acid (0.89 g, 5 mmol) and N-bromosuccinimide (0.89 g, 5 mmol) in carbon tetrachloride (10 mL) was added 10 mg of benzoyl peroxide. The mixture was refluxed for 3 h and cooled with ice. The solid was removed by filtration, the filtrate was concentrated, the residue was crystallized from 1:1 ethyl acetate:hexane to give a white solid (390 mg, 44%). 1H NMR (400 MHz, CDCl3) δ 10.5 (b s, 1H), 7.62 (d, J=2.2 Hz, 1H), 7.52 (d, J=1.4 Hz, 1H), 7.46 (d, J=8.4 Hz, 1H), 7.21 (dd, J=8.4, 1.8 Hz, 1H), 6.74 (d, J=2.2 Hz, 1H), 3.75 (s, 2H).
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11]([OH:13])=[O:12])=[CH:9][C:4]=2[CH2:3][CH2:2]1.BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11]([OH:13])=[O:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)CC(=O)O
Name
Quantity
0.89 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
10 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from 1:1 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.